Xelaglifam

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

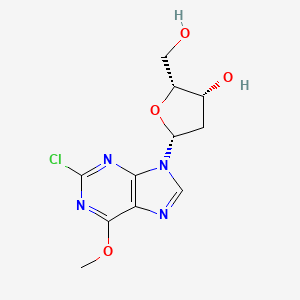

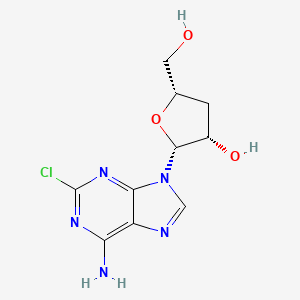

Xelaglifam is a novel compound developed as a G-protein-coupled receptor 40 (GPR40) agonist. It is primarily used for the treatment of Type 2 diabetes by inducing glucose-dependent insulin secretion and reducing circulating glucose levels . This compound has shown promising results in both in vitro and in vivo studies, making it a significant candidate in diabetes management.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Xelaglifam involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using large-scale reactors, and ensuring the purity and consistency of the final product. The process also includes rigorous quality control measures to meet regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions: Xelaglifam undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include hydrogen gas and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .

Aplicaciones Científicas De Investigación

Xelaglifam has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its effects on cellular signaling pathways.

Medicine: Investigated for its potential in treating Type 2 diabetes and other metabolic disorders.

Industry: Used in the development of new pharmaceuticals and therapeutic agents

Mecanismo De Acción

Xelaglifam exerts its effects by acting as an agonist for G-protein-coupled receptor 40 (GPR40). This receptor is involved in glucose-dependent insulin secretion. Upon binding to GPR40, this compound enhances the recruitment of β-arrestin and increases the mobilization of calcium ions, leading to increased insulin secretion. This mechanism helps in maintaining glycemic control in patients with Type 2 diabetes .

Comparación Con Compuestos Similares

Fasiglifam: Another GPR40 agonist used for diabetes treatment.

Pioglitazone: A thiazolidinedione used to improve insulin sensitivity.

Metformin: A biguanide that reduces hepatic glucose production.

Uniqueness of Xelaglifam: this compound is unique due to its enhanced β-arrestin recruitment and sustained glycemic control compared to other GPR40 agonists like Fasiglifam. It also shows a longer-lasting effect on β-cells, leading to improved insulin secretion and glucose tolerance .

Propiedades

Número CAS |

2230597-99-4 |

|---|---|

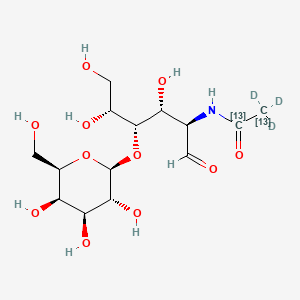

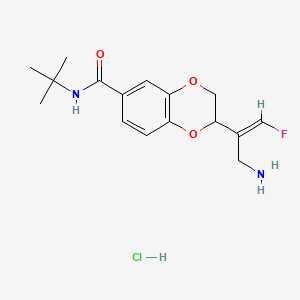

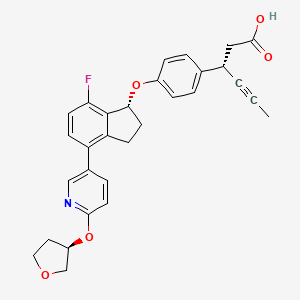

Fórmula molecular |

C30H28FNO5 |

Peso molecular |

501.5 g/mol |

Nombre IUPAC |

(3S)-3-[4-[[(1R)-7-fluoro-4-[6-[(3R)-oxolan-3-yl]oxypyridin-3-yl]-2,3-dihydro-1H-inden-1-yl]oxy]phenyl]hex-4-ynoic acid |

InChI |

InChI=1S/C30H28FNO5/c1-2-3-20(16-29(33)34)19-4-7-22(8-5-19)36-27-12-10-25-24(9-11-26(31)30(25)27)21-6-13-28(32-17-21)37-23-14-15-35-18-23/h4-9,11,13,17,20,23,27H,10,12,14-16,18H2,1H3,(H,33,34)/t20-,23+,27+/m0/s1 |

Clave InChI |

IJUWQJZOUDTENA-HRRBBWQUSA-N |

SMILES isomérico |

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)O[C@@H]2CCC3=C(C=CC(=C23)F)C4=CN=C(C=C4)O[C@@H]5CCOC5 |

SMILES canónico |

CC#CC(CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C(C=CC(=C23)F)C4=CN=C(C=C4)OC5CCOC5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline](/img/structure/B12408932.png)